5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide
Overview
Description
5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 2-position, and an amino group at the 4-position of the pyrimidine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide involves several steps:
Formylation: The starting material, 3-methoxypropionitrile, reacts with ethyl formate under the influence of sodium methoxide to form a formylated intermediate.
Methylation: The intermediate undergoes methylation with dimethyl sulfate to yield another intermediate.
Condensation: This intermediate is then condensed with ethenylamidine hydrochloride to form the pyrimidine ring structure.
Bromination: Finally, the compound is brominated using hydrobromic acid to obtain the target product, this compound.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be simple, efficient, and environmentally friendly, with mild reaction conditions that do not require anhydrous or oxygen-free environments. This makes the production process suitable for industrial-scale operations .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide would yield an azide derivative.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-2-methylpyridine hydrobromide
- 5-(Bromomethyl)-2-methylpyrimidine hydrobromide
Uniqueness
5-(Bromomethyl)-2-methylpyrimidin-4-amine hydrobromide is unique due to the presence of both an amino group and a bromomethyl group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that lack one of these groups.
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyrimidin-4-amine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.BrH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2H2,1H3,(H2,8,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXPJPYPDFCVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500963 | |
Record name | 5-(Bromomethyl)-2-methylpyrimidin-4-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-98-3, 2908-71-6 | |
Record name | NSC13144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Bromomethyl)-2-methylpyrimidin-4-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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